12-Pentafluorophenoxydodecylphosphonic acid

Catalog No.
S862729
CAS No.
1049677-16-8
M.F
C18H26F5O4P
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Pentafluorophenoxydodecylphosphonic acid

CAS Number

1049677-16-8

Product Name

12-Pentafluorophenoxydodecylphosphonic acid

IUPAC Name

12-(2,3,4,5,6-pentafluorophenoxy)dodecylphosphonic acid

Molecular Formula

C18H26F5O4P

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C18H26F5O4P/c19-13-14(20)16(22)18(17(23)15(13)21)27-11-9-7-5-3-1-2-4-6-8-10-12-28(24,25)26/h1-12H2,(H2,24,25,26)

InChI Key

ULXYEINUTVZCLX-UHFFFAOYSA-N

SMILES

C(CCCCCCP(=O)(O)O)CCCCCOC1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

C(CCCCCCP(=O)(O)O)CCCCCOC1=C(C(=C(C(=C1F)F)F)F)F
  • Surface Modification

    The molecule possesses a long hydrocarbon chain (dodecyl group) and a functional group (phosphonic acid). This combination suggests potential applications in surface modification. The phosphonic acid group can bond to metal oxides, forming self-assembled monolayers that can alter surface properties like wettability or lubrication [].

  • Material Science

    The presence of the fluorinated group (pentafluorophenoxy) introduces interesting properties. Fluorine atoms can influence material properties like stability, hydrophobicity, and electronic conductivity. Research could explore incorporating 12-(2,3,4,5,6-Pentafluorophenoxy)dodecylphosphonic acid into polymers or other materials to achieve specific functionalities [].

  • Medicinal Chemistry

    Organophosphonic acids are a class of compounds with diverse biological activities. However, the specific activity of 12-(2,3,4,5,6-Pentafluorophenoxy)dodecylphosphonic acid is unknown and would require further investigation.

12-Pentafluorophenoxydodecylphosphonic acid is an organophosphonic compound characterized by its unique structure, which includes a dodecyl chain and a pentafluorophenoxy group. Its empirical formula is C₁₈H₂₆F₅O₄P, and it has a molecular weight of 432.37 g/mol. This compound is notable for its applications in various fields such as nanoelectronics, solid-state lighting, and energy generation, primarily due to its ability to form self-assembled monolayers (SAMs) that enhance surface properties .

The chemical reactivity of 12-pentafluorophenoxydodecylphosphonic acid is influenced by its phosphonic acid functional group, which can undergo typical reactions associated with phosphonates. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The phosphonic acid can react with nucleophiles due to the electrophilic nature of phosphorus.
  • Hydrolysis: Under certain conditions, it can hydrolyze to release the pentafluorophenol moiety.

These reactions are essential for modifying the compound for specific applications in materials science and biochemistry .

The synthesis of 12-pentafluorophenoxydodecylphosphonic acid typically involves:

  • Phosphorylation: The reaction of dodecanol with phosphorus oxychloride or phosphorus trichloride in the presence of a base.
  • Fluorination: Introduction of the pentafluorophenoxy group through nucleophilic substitution reactions using pentafluorophenol.
  • Purification: The final product is purified through recrystallization or chromatography methods to ensure high purity suitable for applications.

These methods allow for the controlled synthesis of this compound, ensuring desired properties for its intended applications .

12-Pentafluorophenoxydodecylphosphonic acid has diverse applications:

  • Self-Assembled Monolayers: Used in nanoelectronics to improve surface properties and device performance.
  • Coatings: Acts as a coupling agent in hydrophobic coatings, enhancing water resistance.
  • Energy Generation: Its unique properties make it suitable for applications in solar cells and other energy-related technologies .

Studies on the interactions of 12-pentafluorophenoxydodecylphosphonic acid focus on its behavior at interfaces and its ability to form stable films. The self-assembled monolayers formed by this compound demonstrate significant stability and functionality, making them ideal for various technological applications. Interaction studies often involve evaluating the compound's performance in different solvents and under varying environmental conditions to assess its robustness and adaptability .

Several compounds share structural similarities with 12-pentafluorophenoxydodecylphosphonic acid. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
Tridecafluoroethylphosphonic acidContains a tridecafluoroethyl groupEnhanced hydrophobicity compared to non-fluorinated analogs
Octadecylphosphonic acidLong-chain alkyl group without fluorinationMore common in SAM applications
Perfluorooctylphosphonic acidFully fluorinated octyl chainSuperior chemical stability but less biocompatibility

The uniqueness of 12-pentafluorophenoxydodecylphosphonic acid lies in its combination of both hydrophobic dodecyl and highly electronegative pentafluorophenoxy groups, allowing for specific interactions that are not present in other similar compounds .

XLogP3

5.2

Dates

Modify: 2023-08-16

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